molecular formula C14H23N3O2 B13187930 1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid

1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid

Cat. No.: B13187930
M. Wt: 265.35 g/mol
InChI Key: PXUNBOZTMFPIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid (CAS: 2059927-69-2) is a pyrrolidine-based carboxylic acid derivative with a substituted pyrrole ring and an isopropylamino-methyl side chain. Its molecular formula is C₁₂H₁₉N₃O₂, and it has a molecular weight of 237.30 g/mol . Pyrrolidine scaffolds are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-(1-methylpyrrol-3-yl)-5-[(propan-2-ylamino)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H23N3O2/c1-10(2)15-8-11-4-5-13(14(18)19)17(11)12-6-7-16(3)9-12/h6-7,9-11,13,15H,4-5,8H2,1-3H3,(H,18,19)

InChI Key

PXUNBOZTMFPIHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCC(N1C2=CN(C=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the pyrrolidine ring through cyclization reactions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to streamline the production process. The use of high-efficiency catalysts and advanced purification methods, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of the target compound, highlighting variations in substituents, ring systems, and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Structural Differences vs. Target Compound
1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid 2059927-69-2 C₁₁H₁₇N₃O₂ 237.30 Methylamino-methyl side chain Amino substituent : Methyl vs. isopropyl group in the target compound. Lower lipophilicity due to smaller substituent.
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid 1339159-33-9 C₁₁H₁₄N₃O₃ 236.25 Pyrazole ring, 5-oxo group Core structure : Pyrazole replaces pyrrole; functional group : Oxo group at position 5 increases polarity and hydrogen-bonding potential.
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid 1177281-06-9 C₁₂H₁₈N₂O₂ 222.29 Piperidine ring, pyrrole-2-yl substituent Ring system : Piperidine (6-membered) vs. pyrrolidine (5-membered), altering conformational flexibility. Substituent position : Pyrrole attached at position 2 vs. 3 in the target compound.
1-methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 5-oxo group, no aromatic substituents Simplified structure : Lacks pyrrole ring and amino-methyl side chain. Higher acidity due to oxo group.
(R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid C₂₄H₂₂ClN₅O₃S 508.98 Thiazole and chlorophenyl groups Complex substituents : Bulky aromatic groups may reduce solubility but enhance target specificity.

Functional Group and Bioactivity Implications

  • Conversely, bulkier substituents (e.g., thiophene in ) could enhance hydrophobic interactions but limit solubility.
  • Ring Systems : Piperidine analogs () offer greater conformational flexibility, which may improve binding to dynamic targets, whereas pyrrolidine’s rigidity favors entropic gains in binding.
  • Oxo vs. Carboxylic Acid Groups : The 5-oxo group in and introduces a ketone, increasing polarity and metabolic stability compared to the carboxylic acid moiety in the target compound.

Physicochemical Properties

While specific data (e.g., logP, solubility) are unavailable in the provided evidence, structural features suggest:

  • The target compound’s isopropyl group may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Pyrazole-containing analogs () with oxo groups are likely more polar, favoring aqueous environments but limiting blood-brain barrier penetration.
  • Piperidine derivatives () may exhibit higher basicity due to the nitrogen in the 6-membered ring.

Biological Activity

1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid, commonly referred to in the literature as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrolidine ring and various functional groups, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C15H22N4O2C_{15}H_{22}N_4O_2, and its structure can be represented as follows:

\text{Chemical Structure }\quad \text{1 1 Methyl 1H pyrrol 3 yl 5 propan 2 yl amino methyl}pyrrolidine-2-carboxylicacid}

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a structure-activity relationship (SAR) analysis demonstrated that certain modifications to the pyrrolidine scaffold can enhance antibacterial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 32 µg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored in various in vitro models. A study utilizing the A549 human lung adenocarcinoma cell line revealed that certain compounds within this class exhibited cytotoxic effects comparable to standard chemotherapeutics such as cisplatin. The treatment with these derivatives resulted in significant cell viability reduction, indicating their potential as anticancer agents .

Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for neuroprotective properties. Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation, but preliminary findings indicate promise in mitigating oxidative stress and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of pyrrolidine derivatives were synthesized and tested against a panel of bacterial strains. The study found that specific substitutions on the pyrrolidine ring significantly enhanced antimicrobial activity, with one derivative achieving an MIC of 16 µg/mL against Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Models
A group of researchers evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells using MTT assays. One derivative showed a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM, suggesting its potential for further development as an anticancer drug .

Research Findings Summary Table

Activity Findings Reference
AntimicrobialMIC values as low as 32 µg/mL against S. aureus
AnticancerIC50 around 25 µM in A549 cell line
NeuroprotectivePotential modulation of neurotransmitter systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.